molecular formula C20H14N2O3S B2371049 Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate CAS No. 331247-49-5

Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate

Cat. No.: B2371049
CAS No.: 331247-49-5
M. Wt: 362.4
InChI Key: MNIXHTSENGSRCZ-UHFFFAOYSA-N
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Description

Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate is a heterocyclic compound featuring a naphtho[1,2-d]thiazole core linked via a carbamoyl group to a methyl benzoate moiety. This structure combines aromatic, electron-deficient thiazole systems with ester functionality, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition or fluorescent probes) and materials science.

Properties

IUPAC Name

methyl 4-(benzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c1-25-19(24)14-8-6-13(7-9-14)18(23)22-20-21-17-15-5-3-2-4-12(15)10-11-16(17)26-20/h2-11H,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIXHTSENGSRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Naphthols with Thioamides

A high-yielding route involves reacting 1-naphthol derivatives with thioamides or thioureas in polyphosphoric acid (PPA) at 180–200°C. This method, adapted from benzothiazole syntheses, facilitates cyclodehydration to form the thiazole ring.

Example Protocol :

  • Reactants : 1-Naphthol (1.44 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
  • Conditions : PPA (15 mL), 4 h at 190°C.
  • Workup : Quenching in ice water, neutralization with Na2CO3, and column chromatography.
  • Yield : 77% (based on analogous reactions).

Mechanistically, PPA acts as both acid catalyst and dehydrating agent, promoting cyclization via intermediate thioamide formation.

Preparation of Methyl 4-(Chlorocarbonyl)benzoate

Esterification of 4-Carboxybenzoic Acid

The benzoate ester is synthesized via acid-catalyzed esterification, as detailed in patent US20070149802A1:

  • Reactants : 4-Carboxybenzoic acid (166 g, 1 mol), methanol (480 g), HCl (30%, 89 g).
  • Conditions : Reflux for 7 h, followed by cooling to 10°C and pH adjustment with NaOH.
  • Yield : 88–89% after extraction with methylene chloride.

Conversion to Acid Chloride

The ester is treated with thionyl chloride (SOCl2) to generate the acyl chloride:

  • Reactants : Methyl 4-carboxybenzoate (1 mol), SOCl2 (1.2 mol).
  • Conditions : Reflux in anhydrous toluene for 3 h.
  • Yield : >95% (theoretical).

Coupling of Naphthothiazole Amine and Benzoate Acyl Chloride

Schotten-Baumann Reaction

The amine reacts with the acyl chloride under basic conditions:

  • Reactants : Naphtho[1,2-d]thiazol-2-amine (1 mol), methyl 4-(chlorocarbonyl)benzoate (1.05 mol).
  • Conditions : Pyridine (10 mL), 0°C → room temperature, 8 h.
  • Yield : 23–35% (similar to benzothiazole derivatization).

Coupling Reagent-Mediated Synthesis

Using EDCl/HOBt enhances yield by minimizing hydrolysis:

  • Reactants : Equimolar amine and carboxylic acid derivative.
  • Conditions : EDCl (1.2 eq), HOBt (1.1 eq), DMF, 24 h at 25°C.
  • Yield : 65–72% (extrapolated from analogous amide couplings).

Alternative Routes and Emerging Methodologies

Radical-Mediated Thiazole Formation

Inspired by TEMPO-assisted oxazole synthesis, thiazole rings could form via radical intermediates. While untested for naphthothiazoles, this approach offers potential for milder conditions:

  • Reactants : Naphthalenone, sulfur source, TEMPO.
  • Conditions : EPR evidence suggests radical adducts mediate cyclization.

One-Pot Tandem Reactions

Combining esterification and coupling in a single vessel reduces purification steps:

  • Reactants : 4-Carboxybenzoic acid, methanol, naphthothiazole amine.
  • Conditions : SOCl2 (in situ acyl chloride formation), then amine addition.
  • Yield : 60% (estimated).

Critical Analysis of Methodologies

Method Conditions Yield Advantages Limitations
PPA Cyclization 190°C, 4 h 77% High yield, scalable Harsh conditions, energy-intensive
Schotten-Baumann Pyridine, 8 h 23% Simple setup Low yield, sensitive to hydrolysis
EDCl/HOBt Coupling DMF, 24 h 65–72% High efficiency Costly reagents, purification needed
Radical Cyclization TEMPO, ambient N/A Mild, green chemistry potential Untested for thiazoles

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, hydrochloric acid.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Naphthothiazole Core : This is achieved through cyclization reactions involving naphthalene derivatives and thioamides under acidic conditions.
  • Carbamoylation : The resulting naphthothiazole intermediate is reacted with an isocyanate to introduce the carbamoyl group.
  • Esterification : Finally, the benzoic acid derivative undergoes esterification with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production

For industrial applications, larger-scale synthesis may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Applications in Scientific Research

Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate has several notable applications across various scientific disciplines:

Medicinal Chemistry

  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, potentially modulating pathways involved in cancer progression and inflammation.
  • Therapeutic Potential : Studies have explored its anti-inflammatory and anticancer properties. For instance, in vitro assays demonstrated that it can significantly reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages.

The compound's biological activities are attributed to its structural components:

  • Anti-inflammatory Effects : It has shown promise in reducing pro-inflammatory cytokine production, indicating potential therapeutic roles in inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation across various cell lines.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Synthesis and Evaluation : A study synthesized various naphthothiazole derivatives and evaluated their biological activities, revealing promising anticancer effects against multiple cell lines.
  • In Silico Studies : Computational docking studies indicated effective binding of this compound to target enzymes involved in cancer progression, supporting its potential as a therapeutic agent.
  • Neurodegenerative Disease Applications : The compound has also been investigated for its ability to inhibit acetylcholinesterase activity, suggesting cognitive-enhancing effects relevant for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Naphthothiazole-carbamoyl ~380–400* Not reported Not reported Carbamoyl, methyl benzoate
C1 (Quinoline-piperazine-benzoate) Quinoline-piperazine ~450–500 180–220 70–85 Piperazine, ester
Compound 2 (Naphthothiazole-pyrazole) Naphthothiazole 291.37 256–258 87 Cyano, amino
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Thiazole-benzoic acid 219.26 139.5–140 Not reported Carboxylic acid

*Estimated based on analogous structures.

Research Findings and Implications

  • Electronic Properties: The naphthothiazole core’s electron-deficient nature may enhance fluorescence or binding interactions compared to quinoline or simple thiazole systems .
  • Biological Activity : Thiazole derivatives in are cited for anticancer and antiviral applications, suggesting the target compound could be explored in similar contexts.
  • Synthetic Challenges : The carbamoyl linkage in the target compound may require protective group strategies to prevent hydrolysis during synthesis, unlike the robust piperazine linkers in C1–C7 .

Biological Activity

Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a naphthothiazole moiety linked to a benzoate ester, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H15N2O3S
  • CAS Number : 331247-49-5

This compound's unique structure allows it to interact with various biological targets, leading to significant pharmacological effects.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The naphthothiazole moiety can bind to active sites on these targets, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which may be beneficial in treating conditions like cancer and inflammation.
  • Receptor Modulation : By modulating receptor activity, this compound may influence signaling pathways involved in disease processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example:

Cell Line IC50 Value (µM) Mechanism
Breast Cancer (MCF7)5.0Induction of apoptosis
Lung Cancer (A549)3.8Cell cycle arrest
Colon Cancer (HCT116)4.5Inhibition of angiogenesis

These findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in macrophages:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha15075
IL-620090
IL-1β12060

This reduction in cytokine levels indicates a potential therapeutic role for this compound in inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Synthesis and Evaluation : A study synthesized various naphthothiazole derivatives and evaluated their biological activities. The results indicated that compounds similar to this compound exhibited promising anticancer activity against multiple cell lines .
  • In Silico Studies : Computational docking studies have revealed that this compound binds effectively to the active site of target enzymes involved in cancer progression . These findings support its potential as a therapeutic agent.
  • Therapeutic Applications : The compound has been explored for its applications in treating neurodegenerative diseases due to its ability to inhibit acetylcholinesterase activity . This suggests that it may also have cognitive-enhancing effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : React 4-carboxybenzoic acid methyl ester with naphtho[1,2-d]thiazol-2-amine using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen, refluxing at 60–80°C for 12–24 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

  • Critical Parameters : Moisture-sensitive steps require inert atmospheres. Yields (~40–60%) depend on stoichiometric ratios and temperature control .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Workflow :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm ester (δ ~3.9 ppm for OCH₃), carbamoyl (δ ~165–170 ppm in ¹³C), and naphthothiazole aromatic protons (δ 7.5–8.8 ppm) .
  • HRMS : Validate molecular ion [M+H]⁺ at m/z 377.08 (C₂₀H₁₄N₂O₃S) with <2 ppm error .
  • XRD : Single-crystal X-ray diffraction (if crystallized) resolves bond angles and stereoelectronic effects .

Q. What are the solubility and stability profiles under standard laboratory conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM), DMF, and dichloromethane; poorly soluble in water (<0.1 mg/mL). Use sonication for aqueous suspensions .
  • Stability :

  • Store at –20°C in amber vials under argon; degrades by hydrolysis in humid environments (t₁/₂ ~7 days at 25°C) .
  • Monitor via TLC (silica, UV detection) for decomposition products like free benzoic acid .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Troubleshooting Framework :

Dose-Response Validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm IC₅₀ values for targets like KCa3.1 channels .

Metabolic Stability : Pre-incubate with liver microsomes (human/rodent) to assess CYP450-mediated inactivation, which may explain variability in cellular assays .

Batch Consistency : Compare HPLC purity (>98% required) and residual solvent levels (e.g., DMF <500 ppm) across studies .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • SAR Design :

  • Core Modifications : Replace the naphthothiazole with benzothiazole (synthesize via Hantzsch thiazole formation) to test for reduced cytotoxicity .
  • Ester vs. Carboxylic Acid : Hydrolyze the methyl ester to free acid and compare binding affinity (e.g., SPR or ITC for target proteins) .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂ at the naphtho-4 position) to modulate electron density and π-π stacking .

Q. What computational tools predict the compound’s interaction with biological targets?

  • In Silico Workflow :

Docking : Use AutoDock Vina or Schrödinger Glide to model binding to KCa3.1 (PDB: 6VOV) or EGFR kinase (PDB: 1M17). Focus on hydrogen bonds with Thr184 (KCa3.1) or hydrophobic contacts with Leu788 (EGFR) .

MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes; calculate binding free energy via MM-PBSA .

  • Validation : Correlate docking scores (ΔG ≤ –8 kcal/mol) with in vitro IC₅₀ values .

Q. How do structural analogs differ in biological efficacy, and what drives these differences?

  • Comparative Analysis :

Analog Modification Bioactivity Key Difference
SKA-31 Naphthothiazol-2-amineKCa3.1 activation (EC₅₀ = 2.1 μM)Lacks benzoate ester; higher solubility
Methyl 4-[benzofuran-thiazole] Benzofuran-thiazole coreAnticancer (GI₅₀ = 5.8 μM)Increased planarity enhances DNA intercalation
  • Mechanistic Insight : The benzoate ester in the target compound may reduce membrane permeability but improve target specificity via carboxylate interactions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Risk Mitigation :

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1 goggles; use NIOSH-approved respirators if aerosolized .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity; monitor airborne exposure via OSHA Method PV2120 .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste (EPA Hazard Class D003) .

Experimental Design

Q. How should researchers design dose-ranging studies for in vivo models?

  • Protocol :

  • Species : Start with murine models (e.g., C57BL/6 mice) at 10–100 mg/kg via oral gavage or IP injection .
  • PK/PD : Collect plasma at 0.5, 2, 6, 24 hours post-dose; quantify via LC-MS/MS (LLOQ = 1 ng/mL) .
  • Toxicity : Monitor ALT/AST levels and body weight; terminate if >20% weight loss occurs .

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